

Application Notes & Protocol: Enantioselective Synthesis of (+)-Vomifoliol

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Compound of Interest

Compound Name: Vomifoliol, (+)-

Cat. No.: B113931

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Abstract

(+)-Vomifoliol, a naturally occurring C13 norisoprenoid apocarotenoid, is of significant interest to researchers in flavor chemistry, agriculture, and drug development due to its diverse biological activities, including anti-inflammatory and plant growth-regulating properties.[1][2] This document provides a detailed guide to the enantioselective chemical synthesis of (+)-Vomifoliol, specifically targeting the (6S,9R)-stereoisomer, also known as Blumenol A. The protocol is structured around a highly effective strategy involving an asymmetric transfer hydrogenation to establish the key chiral center at C-9, a methodology reported to be efficient for producing optically active Vomifoliol stereoisomers.[2][3] This guide explains the causal logic behind the synthetic design, details the step-by-step experimental procedures, and provides the necessary data for replication by skilled researchers in organic synthesis.

Introduction and Strategic Overview

(+)-Vomifoliol is a metabolite derived from the oxidative degradation of carotenoids.[2] Its structure features two critical stereocenters at the C-6 and C-9 positions. The primary challenge in its total synthesis is the precise control of these stereocenters to yield the desired enantiomerically pure product.

Several synthetic strategies can be envisioned, including chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials.[2] However, for robust and scalable production, asymmetric synthesis offers a more versatile approach. The strategy detailed

herein focuses on creating the C-9 stereocenter with high enantioselectivity using a catalyst-controlled reaction, which is a cornerstone of modern asymmetric synthesis.[4]

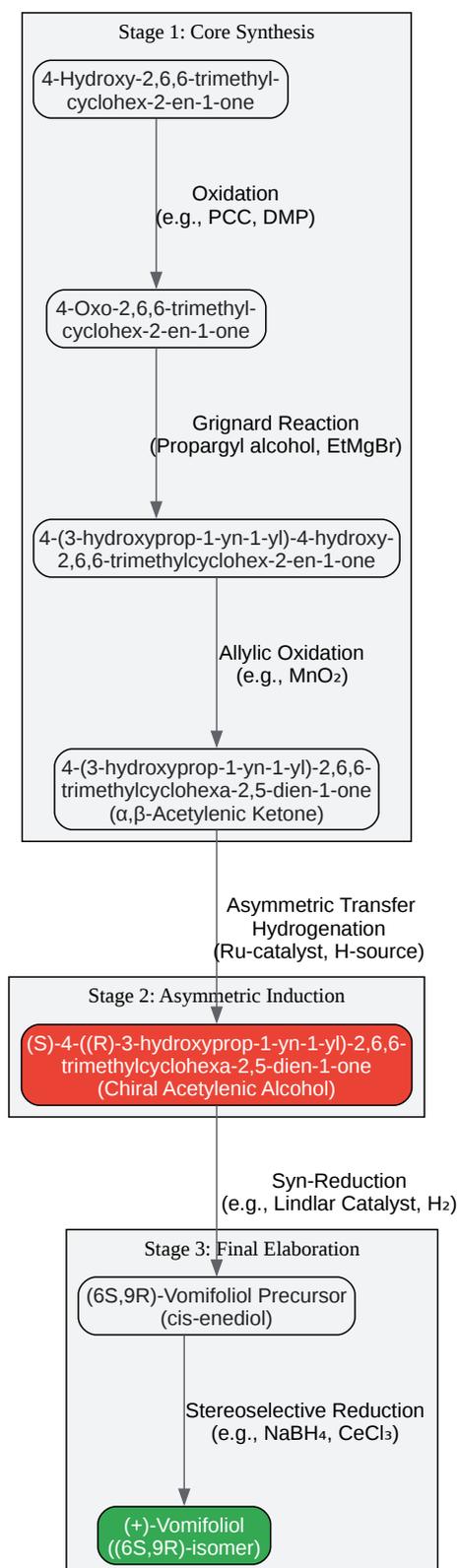
The selected synthetic pathway, based on the work of Yamano and Ito, can be logically divided into three main stages:

- **Synthesis of the Core Structure:** Construction of the α,β -acetylenic ketone intermediate.
- **Asymmetric Induction:** The key enantioselective reduction of the ketone to form the chiral propargyl alcohol.
- **Final Elaboration:** Stereoselective reduction of the alkyne and introduction of the C-6 hydroxyl group to complete the synthesis of (+)-Vomifoliol.

This approach is powerful because the asymmetric transfer hydrogenation step effectively sets the absolute configuration at C-9 early in the synthesis, which then directs the stereochemical outcome of subsequent transformations.

Reaction Pathway and Workflow

The overall synthetic scheme is depicted below. The process begins with a known starting material, 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, and proceeds through key intermediates to the final product.



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Caption: Overall synthetic pathway for (+)-Vomifoliol.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled by trained personnel in accordance with standard laboratory safety procedures.

Stage 1: Synthesis of the α,β -Acetylenic Ketone Intermediate

This stage focuses on building the key α,β -acetylenic ketone precursor from a commercially available starting material.

Protocol 1.1: Preparation of 4-Oxo-2,6,6-trimethylcyclohex-2-en-1-one

- Rationale: The initial hydroxyl group at C-4 is oxidized to a ketone to enable the subsequent nucleophilic addition of the acetylenic group. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation of a secondary alcohol.
- To a stirred solution of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add PCC (1.5 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel and Celite to remove chromium salts.
- Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired enone.

Protocol 1.2: Grignard Addition of Propargyl Alcohol

- Rationale: A Grignard reaction is employed to install the three-carbon acetylenic side chain at the C-4 position.^{[5][6]} Propargyl alcohol is first converted to its dianion using a Grignard reagent like ethylmagnesium bromide to ensure it acts as a carbon nucleophile.

- In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of propargyl alcohol (2.2 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C and slowly add ethylmagnesium bromide (2.2 eq, 1.0 M solution in THF).
- After stirring for 30 minutes at 0 °C, add a solution of 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting diol by column chromatography.

Protocol 1.3: Selective Oxidation to the α,β -Acetylenic Ketone

- Rationale: A selective oxidation of the allylic alcohol is required without affecting the propargylic alcohol. Activated manganese dioxide (MnO₂) is the reagent of choice for this specific transformation.
- Dissolve the diol from the previous step (1.0 eq) in DCM.
- Add activated MnO₂ (10 eq by weight) in one portion.
- Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically 4-8 hours).
- Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with DCM.
- Concentrate the filtrate to yield the crude α,β -acetylenic ketone, which can be purified by column chromatography.

Stage 2: Asymmetric Transfer Hydrogenation

This is the most critical step of the synthesis, where the C-9 stereocenter is established.

Protocol 2.1: Enantioselective Reduction of the Ketone

- Rationale: Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones.[4][7] A chiral ruthenium catalyst, typically formed in situ from a precursor like $[\text{RuCl}_2(\text{p-cymene})]_2$ and a chiral ligand (e.g., a tosylated diamine like (S,S)-TsDPEN), is used with a hydrogen donor like formic acid/triethylamine azeotrope or isopropanol.[8] The choice of ligand chirality ((S,S) or (R,R)) determines the configuration of the resulting alcohol.
- In a clean, dry flask under an inert atmosphere, combine the α,β -acetylenic ketone (1.0 eq), $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.005 eq, 0.5 mol%), and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 eq, 1.1 mol%).
- Add a degassed 5:2 mixture of formic acid and triethylamine ($\text{HCOOH}/\text{NEt}_3$) as the hydrogen source and solvent.
- Stir the mixture at 28-30 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with saturated NaHCO_3 solution and brine, then dry over anhydrous Na_2SO_4 .
- After concentration, purify the product via flash chromatography to isolate the enantiomerically enriched chiral acetylenic alcohol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Stage 3: Final Synthetic Elaboration

Protocol 3.1: Syn-Reduction of the Alkyne

- Rationale: The alkyne must be reduced to a cis-(Z)-alkene. This is achieved using a poisoned catalyst, such as Lindlar's catalyst ($\text{Pd}/\text{CaCO}_3/\text{Pb}(\text{OAc})_2$), which selectively reduces alkynes to cis-alkenes without over-reducing to the alkane.

- Dissolve the chiral acetylenic alcohol (1.0 eq) in ethanol or ethyl acetate.
- Add Lindlar's catalyst (~5% by weight) to the solution.
- Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon).
- Stir the reaction vigorously at room temperature, monitoring carefully by TLC to avoid over-reduction.
- Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.
- Concentrate the filtrate to yield the cis-enediol precursor.

Protocol 3.2: Stereoselective Reduction to (+)-Vomifoliol

- Rationale: The final step is the reduction of the enone carbonyl at C-3 to the C-6 hydroxyl group. To achieve the desired (6S) configuration, a diastereoselective reduction is necessary. The existing hydroxyl at C-9 directs the approach of the reducing agent. A Luche reduction (NaBH₄ with CeCl₃·7H₂O) is ideal for the 1,2-reduction of enones, minimizing competing 1,4-conjugate addition and providing good diastereoselectivity.
- Dissolve the cis-enediol precursor (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol and cool the solution to -15 °C.
- Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below -10 °C.
- Stir the reaction for 30-60 minutes at low temperature.
- Quench the reaction by adding acetone, followed by water.
- Allow the mixture to warm to room temperature and then concentrate to remove most of the methanol.
- Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

- Purify the final product by flash column chromatography to yield (+)-Vomifoliol. Characterize by ^1H NMR, ^{13}C NMR, HRMS, and optical rotation to confirm structure and purity.

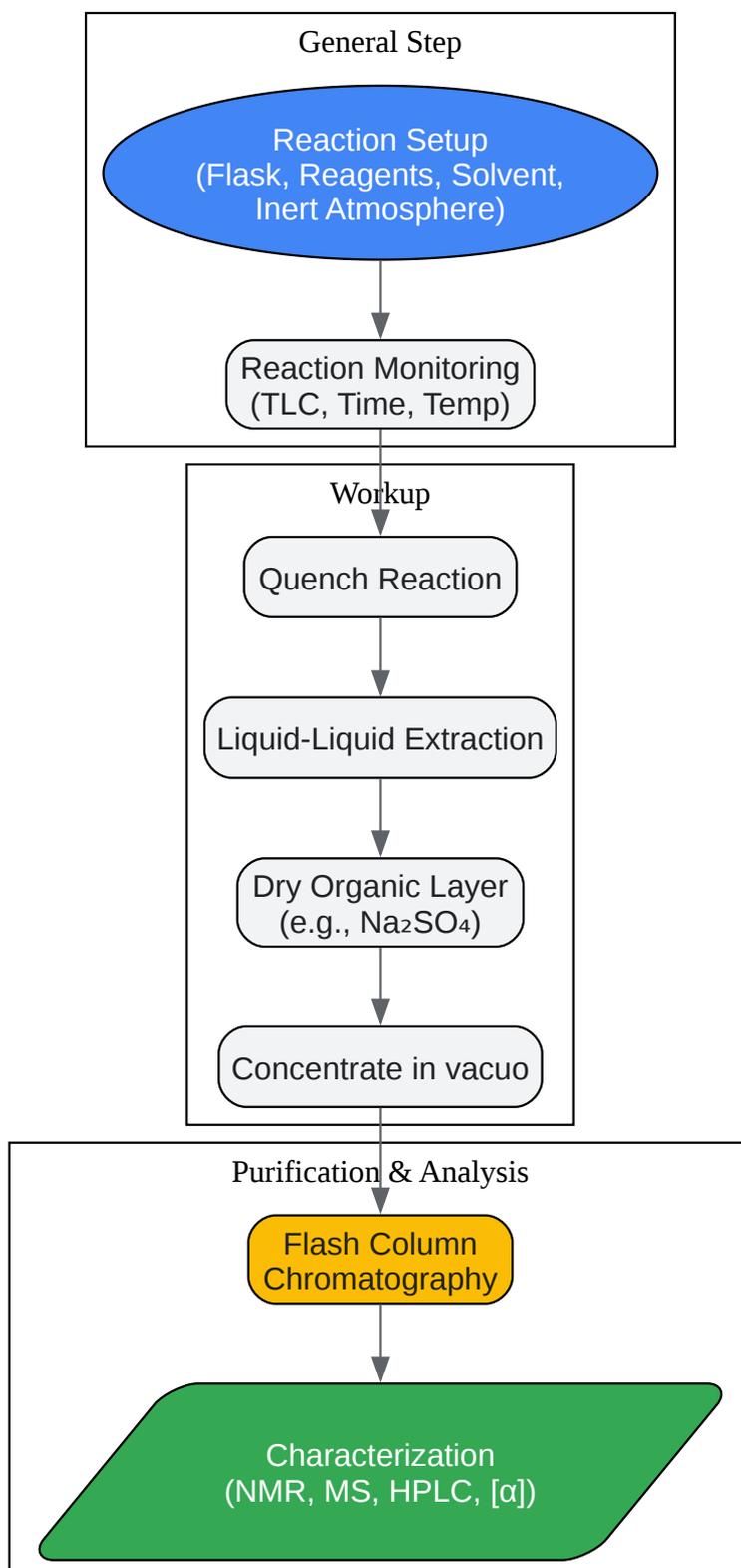
Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

Step	Starting Material	Key Reagents	Product	Expected Yield
1.1	4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one	PCC or DMP	4-oxo-2,6,6-trimethylcyclohex-2-en-1-one	85-95%
1.2	4-oxo-2,6,6-trimethylcyclohex-2-en-1-one	Propargyl alcohol, EtMgBr	Diol Intermediate	70-80%
1.3	Diol Intermediate	Activated MnO_2	α,β -Acetylenic Ketone	75-85%
2.1	α,β -Acetylenic Ketone	$[\text{RuCl}_2(\text{p-cymene})]_2$, (R,R)-TsDPEN, HCOOH/ NEt_3	Chiral Acetylenic Alcohol	90-98% (>95% ee)
3.1	Chiral Acetylenic Alcohol	H_2 , Lindlar's Catalyst	cis-Enediol Precursor	>95%
3.2	cis-Enediol Precursor	NaBH_4 , $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$	(+)-Vomifoliol	80-90%

Experimental Workflow Visualization

The laboratory workflow can be visualized as a sequence of reaction, workup, and purification steps.



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Caption: General laboratory workflow for each synthetic step.

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